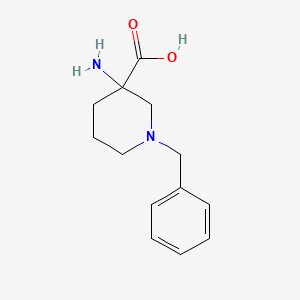

3-Amino-1-benzylpiperidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-benzylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-13(12(16)17)7-4-8-15(10-13)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHICTGIUNQECV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655066 | |

| Record name | 3-Amino-1-benzylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-02-5 | |

| Record name | 3-Amino-1-benzylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13725-02-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-1-benzylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Amino-1-benzylpiperidine-3-carboxylic acid, a piperidine derivative with potential applications in medicinal chemistry and drug development. This document details a proposed synthetic pathway, experimental protocols for characterization, and a summary of expected analytical data.

Introduction

This compound is a substituted α-amino acid built on a piperidine scaffold. The piperidine ring is a common motif in many biologically active compounds and approved drugs.[1] The presence of both a primary amine and a carboxylic acid at the 3-position, along with an N-benzyl group, makes this molecule a versatile building block for the synthesis of more complex molecules and libraries for biological screening. Derivatives of 3-aminopiperidine have shown a range of biological activities, including the inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV) and cathepsin K, as well as antifungal properties.[2][3][4][5]

Proposed Synthesis Pathway

The proposed synthesis starts from the commercially available 1-benzylpiperidin-3-one. The overall transformation is depicted in the workflow below.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocols

The first step involves the formation of the α-aminonitrile intermediate from 1-benzylpiperidin-3-one.[7][11]

-

Reaction Setup: To a solution of 1-benzylpiperidin-3-one (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v) in a round-bottom flask equipped with a magnetic stirrer, add ammonium chloride (NH₄Cl, 1.5 equivalents).

-

Addition of Cyanide: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (NaCN, 1.2 equivalents) in water dropwise, ensuring the temperature remains below 10 °C. Caution: Sodium cyanide is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.

-

Purification: The crude product can be purified by column chromatography on silica gel.

The final step is the hydrolysis of the nitrile group to a carboxylic acid.[7]

-

Reaction Setup: Suspend the purified 3-amino-1-benzylpiperidine-3-carbonitrile in a strong aqueous acid, such as 6M hydrochloric acid.

-

Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. The progress of the hydrolysis can be monitored by TLC or LC-MS.

-

Isolation: After completion, cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt. The solvent can be removed under reduced pressure.

-

Purification: The crude amino acid hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/ether. To obtain the zwitterionic free amino acid, the hydrochloride salt can be dissolved in a minimum amount of water and the pH adjusted to the isoelectric point using a base (e.g., pyridine or a dilute solution of sodium hydroxide), leading to precipitation of the product.

Characterization

The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Caption: Workflow for the structural characterization and purity analysis.

NMR spectroscopy is a powerful tool for elucidating the structure of the target compound.[12]

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl, or DMSO-d₆).[12]

-

Expected ¹H NMR Data: Based on analogous structures, the following proton signals are anticipated.[4][13]

-

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum would provide information on the carbon framework.[14][15]

Table 1: Predicted NMR Spectral Data

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (benzyl) | 7.2 - 7.5 (m, 5H) | 127 - 138 |

| CH₂ (benzyl) | ~3.6 (s, 2H) | ~60 |

| Piperidine-H (axial/equatorial) | 1.8 - 3.5 (m) | 25 - 55 |

| C-3 (quaternary) | - | 55 - 65 |

| COOH | - | 170 - 180 |

Mass spectrometry will be used to determine the molecular weight of the synthesized compound.[16]

-

Technique: Electrospray ionization (ESI) is suitable for this polar molecule.[16]

-

Expected Data: The molecular formula is C₁₃H₁₈N₂O₂ with a molecular weight of 234.29 g/mol .

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 235.14.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at m/z 233.13.

-

Table 2: Predicted Mass Spectrometry Data

| Ion Mode | Ion Type | Predicted m/z |

| Positive | [M+H]⁺ | 235.14 |

| Positive | [M+Na]⁺ | 257.12 |

| Negative | [M-H]⁻ | 233.13 |

FTIR spectroscopy will identify the key functional groups present in the molecule.[17][18]

-

Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film.

-

Expected Data: Characteristic absorption bands are expected for the functional groups present.

Table 3: Predicted FTIR Data

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |

| N-H stretch (amine) | 3300 - 3500 |

| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |

| C=O stretch (carboxylic acid) | 1700 - 1725 |

| N-H bend (amine) | 1590 - 1650 |

| C-N stretch | 1000 - 1250 |

Potential Biological Significance

While no specific biological activity has been reported for this compound, its structural motifs are present in compounds with known pharmacological effects. The 3-aminopiperidine core is a key pharmacophore in several marketed drugs and clinical candidates.[1][5] Therefore, this compound represents a valuable starting point for the synthesis of novel therapeutic agents, and its biological evaluation in relevant assays is warranted.

Conclusion

This technical guide outlines a feasible and robust synthetic strategy for this compound via the Strecker synthesis. It also provides a comprehensive plan for the structural characterization and purity assessment of the final product using modern analytical techniques. The information presented here serves as a valuable resource for researchers in organic and medicinal chemistry who are interested in the synthesis and evaluation of novel piperidine-based compounds.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker Synthesis [organic-chemistry.org]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. Bucherer-Bergs Reaction [organic-chemistry.org]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. spectrabase.com [spectrabase.com]

- 16. benchchem.com [benchchem.com]

- 17. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. spectrabase.com [spectrabase.com]

Chiral Synthesis of 3-Amino-1-benzylpiperidine-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-benzylpiperidine-3-carboxylic acid is a constrained, non-proteinogenic α,α-disubstituted amino acid. Its rigid piperidine scaffold makes it a valuable building block in medicinal chemistry for the design of peptidomimetics and other therapeutic agents with improved pharmacokinetic profiles.[1][2] The precise control of the stereochemistry at the C3-quaternary center is paramount for eliciting the desired biological activity. This technical guide provides an in-depth overview of potential enantioselective strategies for the synthesis of this target molecule. The methodologies discussed encompass asymmetric catalysis, chiral pool synthesis, and biocatalysis, providing a range of options for researchers in drug discovery and development. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis.

Introduction

The incorporation of conformationally restricted amino acids into peptide-based drugs is a well-established strategy to enhance potency, selectivity, and metabolic stability.[3][4][5] α,α-Disubstituted amino acids, in particular, are known to induce stable secondary structures, such as helices, in peptides.[6] The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its favorable physicochemical properties.[7][8] The target molecule, this compound, combines these features, making it a highly attractive building block for novel therapeutics.

The primary challenge in the synthesis of this molecule lies in the stereoselective construction of the quaternary stereocenter at the 3-position of the piperidine ring. This guide will explore several plausible synthetic routes, drawing from established methodologies for the asymmetric synthesis of related structures, including 3-substituted piperidines and α,α-disubstituted amino acids.[9][10][11]

Synthetic Strategies

Several distinct approaches can be envisioned for the chiral synthesis of this compound. The optimal choice will depend on factors such as starting material availability, desired scale, and the specific stereoisomer required. The core strategies include:

-

Asymmetric Synthesis from Prochiral Precursors: Building the chiral center on a pre-formed piperidine or dihydropyridine ring.

-

Chiral Pool Synthesis: Starting from an enantiomerically pure natural product, such as an amino acid.

-

Biocatalytic Asymmetric Synthesis: Employing enzymes to catalyze the key stereoselective transformation.

The logical workflow for selecting a synthetic approach is outlined below.

Caption: Logical workflow for selecting a synthetic strategy.

Asymmetric Synthesis from Prochiral Piperidine Precursors

This approach involves the enantioselective functionalization of a prochiral piperidine or a precursor thereof. A highly promising method is the rhodium-catalyzed asymmetric reductive Heck reaction.[7][8][12][13]

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This strategy would involve the synthesis of a 3-substituted tetrahydropyridine intermediate, which can then be further elaborated to the target molecule.[12] While not directly applied to the synthesis of our target, the principles are transferable.

The general workflow is as follows:

Caption: Workflow for the Rh-catalyzed asymmetric approach.

A key advantage of this method is the high enantioselectivity achievable in the C-C bond-forming step.

Experimental Protocol: Rh-Catalyzed Asymmetric Carbometalation (Adapted from Mishra et al., 2023)[12][13]

-

Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ (0.005 mmol, 1 mol%) and a suitable chiral bisphosphine ligand (e.g., (R)-BINAP, 0.011 mmol, 2.2 mol%) in 1,4-dioxane (1.0 mL) is stirred at 70 °C for 10 minutes.

-

Reaction Setup: To the catalyst solution, the arylboronic acid (1.5 mmol, 3.0 equiv) is added, followed by the dihydropyridine substrate (phenyl pyridine-1(2H)-carboxylate, 0.5 mmol, 1 equiv).

-

Reaction Execution: The resulting mixture is stirred at 70 °C for 20 hours.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with Et₂O (5 mL), and passed through a plug of SiO₂. The plug is washed with an additional 20 mL of Et₂O. The solvents are removed in vacuo, and the crude product is purified by flash chromatography to afford the desired 3-substituted tetrahydropyridine.

Data Presentation

| Arylboronic Acid | Yield (%) | ee (%) |

| Phenylboronic acid | 95 | 99 |

| 4-Tolylboronic acid | 92 | 99 |

| 4-Methoxyphenylboronic acid | 94 | >99 |

| 3-Thienylboronic acid | 82 | 99 |

| Data adapted from Mishra et al., J. Am. Chem. Soc. 2023 for the synthesis of 3-aryl-tetrahydropyridines.[12] |

Chiral Pool Synthesis from L-Glutamic Acid

This strategy utilizes a readily available and inexpensive chiral starting material, L-glutamic acid, to establish the stereocenter that will become the C3 of the piperidine ring.[14]

The synthetic sequence involves the formation of a diol from protected L-glutamic acid, followed by conversion to a ditosylate and subsequent cyclization with benzylamine to form the N-benzylpiperidine ring.

Caption: Chiral pool synthesis from L-glutamic acid.

Experimental Protocol: Synthesis of 3-(N-Boc amino) piperidine derivatives (Adapted from Khom et al.)[14]

-

Esterification and Protection: L-glutamic acid (7.5 g, 51 mmol) is esterified using thionyl chloride (5.6 mL, 76.5 mmol) in methanol to yield the corresponding dimethyl ester hydrochloride salt (10.76 g, quantitative).[14] The amino group is then protected with di-tert-butyl dicarbonate ((Boc)₂O, 12.4 g, 57 mmol) and triethylamine (12 mL, 85.5 mmol) in CHCl₃ to give the N-Boc protected diester 7 (5.7 g, 92%).[14]

-

Reduction to Diol: The N-Boc protected diester (5.0 g, 17.3 mmol) in THF is reduced with NaBH₄ (3.9 g, 103.8 mmol) and LiCl (2.9 g, 69.2 mmol) at 0 °C to room temperature to afford the corresponding diol.

-

Tosylation: The diol (3.0 g, 13.7 mmol) is treated with p-toluenesulfonyl chloride (6.5 g, 34.24 mmol) and triethylamine (4.8 mL, 34.24 mmol) in CH₂Cl₂ to yield the crude ditosylate, which is used directly in the next step.[14]

-

Cyclization: The crude ditosylate (1.0 mmol) is stirred with benzylamine (15 mmol) for 12 hours. After aqueous workup, the crude product is purified by column chromatography to yield the N-benzylpiperidine derivative.

Data Presentation

| Step | Product | Starting Material | Yield (%) |

| Esterification & Protection | N-Boc-L-glutamic acid dimethyl ester | L-Glutamic Acid | ~92 |

| Cyclization (with cyclohexylamine) | 1-Cyclohexyl-3-(N-Boc-amino)piperidine | Ditosylate | 74 |

| Overall yields for various substituted piperidines are reported to be 44% to 55% from L-glutamic acid.[14] |

Biocatalytic Asymmetric Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. The use of ω-transaminases for the amination of a prochiral ketone is a powerful strategy.[15][16]

This approach would start with N-benzyl-3-piperidone, which would be aminated to introduce the chiral amine at C3. Subsequent carboxylation would lead to the final product.

Caption: Biocatalytic approach using a ω-transaminase.

Experimental Protocol: Transaminase-mediated Amination of 1-Boc-3-piperidone (Adapted from Beilstein J. Org. Chem. 2019, 15, 288–295)[15]

-

Reaction Setup: In a vial, 1-Boc-3-piperidone (1) (100 mg, 0.5 mmol) is dissolved in triethanolamine buffer (100 mM, pH 7.5).

-

Addition of Reagents: Isopropylamine (amine donor), pyridoxal-5'-phosphate (PLP) cofactor, and the immobilized ω-transaminase (e.g., ATA-025-IMB) are added.

-

Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with shaking.

-

Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Upon completion, the enzyme is filtered off, and the product is extracted from the aqueous phase with an organic solvent.

Data Presentation

| Enzyme | Substrate | Product | Conversion (%) | ee (%) |

| ATA-025-IMB | 1-Boc-3-piperidone | (S)-3-amino-1-Boc-piperidine | >99 | >99 |

| ATA-256-IMB | 1-Boc-3-piperidone | (R)-3-amino-1-Boc-piperidine | >99 | >99 |

| Data from the amination of 1-Boc-3-piperidone, demonstrating the feasibility of this approach.[15] The reusability of the immobilized enzyme for several cycles has also been demonstrated.[15] |

Conclusion

The chiral synthesis of this compound presents a significant challenge but is achievable through several robust synthetic strategies. The choice of method will be dictated by the specific requirements of the research program.

-

Rhodium-catalyzed asymmetric synthesis offers a highly enantioselective route from simple precursors, suitable for generating diverse analogs by varying the boronic acid coupling partner.

-

Chiral pool synthesis from L-glutamic acid provides a cost-effective and reliable method for obtaining a specific enantiomer, leveraging nature's stereochemical control.

-

Biocatalysis using ω-transaminases represents a modern, sustainable approach that can deliver high enantiopurity under mild reaction conditions.

Each of these methodologies provides a solid foundation for the development of a scalable and efficient synthesis of this valuable constrained amino acid for application in drug discovery and development. Further optimization of the final carboxylation step from the 3-amino-1-benzylpiperidine intermediate will be a critical final stage for all described routes.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]

- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. researchgate.net [researchgate.net]

- 9. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 16. An asymmetric synthesis method for (R)-3-amino piperidine derivatives (2016) | Luo Yu | 4 Citations [scispace.com]

"spectroscopic data (NMR, IR, MS) of 3-Amino-1-benzylpiperidine-3-carboxylic acid"

A Technical Guide to the Spectroscopic Analysis of 3-Amino-1-benzylpiperidine-3-carboxylic acid

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for this compound. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of predicted data based on analogous structures and generalized experimental protocols relevant to its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure

Compound Name: this compound Molecular Formula: C₁₃H₁₈N₂O₂ Molecular Weight: 234.29 g/mol Structure:

Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (s, broad) | 170.0 - 180.0 |

| Benzyl CH₂ | 3.5 - 3.7 (s) | 60.0 - 65.0 |

| Benzyl Aromatic C-H | 7.2 - 7.4 (m) | 127.0 - 130.0 |

| Benzyl Aromatic Quaternary C | - | 135.0 - 140.0 |

| Piperidine C3 (quaternary) | - | 55.0 - 65.0 |

| Piperidine CH₂ (axial/equatorial) | 1.5 - 3.5 (m) | 20.0 - 55.0 |

| Amino (-NH₂) | 1.5 - 3.0 (s, broad) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures.

Reference Data: ¹H NMR of (R)-3-Amino-1-N-Cbz-piperidine [1]

This compound shares the piperidine and an amino group at the 3-position, offering insight into the expected signals for the piperidine ring protons. The replacement of the benzyl group with a Cbz group and the absence of the carboxylic acid will alter the chemical shifts.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very broad |

| N-H (Amine) | 3300 - 3500 | Medium, may be broad |

| C-H (Aromatic) | 3000 - 3100 | Sharp, weak to medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium to strong |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium, multiple bands |

| C-N | 1000 - 1250 | Medium |

Note: These predictions are based on characteristic infrared group frequencies.[2]

Reference Data: IR Spectra of (R)- and (S)-3-Amino-1-benzylpiperidine [3][4]

FTIR spectra are available for these related compounds which lack the carboxylic acid group. The key differences in the spectrum of the target molecule would be the presence of a strong C=O stretch and a very broad O-H stretch.

Mass Spectrometry (MS)

Table 3: Predicted m/z Values for this compound in ESI-MS

| Ion Type | Predicted m/z | Description |

| [M+H]⁺ | 235.1441 | Protonated molecule |

| [M+Na]⁺ | 257.1260 | Sodium adduct |

| [M-H]⁻ | 233.1295 | Deprotonated molecule |

| [M+Cl]⁻ | 269.1058 | Chloride adduct |

Note: Predictions are based on the molecular formula C₁₃H₁₈N₂O₂ and common adducts in Electrospray Ionization (ESI) Mass Spectrometry.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆). For amino acids, D₂O is often used, and the pD may be adjusted with DCl or NaOD to ensure solubility and consistency of chemical shifts.[5]

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 14 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) or base to aid ionization.[6]

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive and negative ion modes should be run to observe both protonated/adducted and deprotonated species.

-

Mass Range: Scan a range appropriate for the expected molecular weight, for instance, m/z 100-500.

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific compound and instrument.[7]

-

Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and characterization of a novel compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a target molecule.

References

- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. benchchem.com [benchchem.com]

Unveiling the Structural Landscape of 3-Amino-1-benzylpiperidine-3-carboxylic acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural and synthetic aspects of 3-Amino-1-benzylpiperidine-3-carboxylic acid, a substituted piperidine derivative of interest in medicinal chemistry. While a definitive X-ray crystal structure for this specific compound is not publicly available at the time of this writing, this document provides valuable insights into its synthesis and the crystallographic analysis of a closely related analogue, N'-(1-benzylpiperidin-4-yl)acetohydrazide. This information serves as a foundational resource for researchers engaged in the design and development of novel therapeutics incorporating the 1-benzylpiperidine scaffold.

Synthesis of Substituted 3-Aminopiperidine Scaffolds

The synthesis of 3-aminopiperidine derivatives is a critical area of research due to their prevalence in a wide range of biologically active compounds. Various synthetic strategies have been developed to access these valuable building blocks.

General Synthetic Approach

One common approach to synthesizing 3-aminopiperidine derivatives involves the multi-step transformation of readily available starting materials. A representative synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for 3-aminopiperidine derivatives.

A detailed experimental protocol for the synthesis of a related compound, N'-(1-benzylpiperidin-4-yl)acetohydrazide, is provided in the experimental section as a practical example.

X-ray Crystal Structure Analysis: A Case Study of N'-(1-benzylpiperidin-4-yl)acetohydrazide

In the absence of a publicly available crystal structure for this compound, we present the crystallographic data for N'-(1-benzylpiperidin-4-yl)acetohydrazide as a valuable case study. This compound shares the core 1-benzylpiperidine moiety and provides insights into the conformational preferences and packing interactions of this important structural motif.

The crystal structure of N'-(1-benzylpiperidin-4-yl)acetohydrazide was determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic space group Cc with four independent molecules in the asymmetric unit.[1]

Crystallographic Data

The following table summarizes the key crystallographic data and structure refinement parameters for N'-(1-benzylpiperidin-4-yl)acetohydrazide.[1]

| Parameter | Value |

| Empirical Formula | C₁₄H₂₁N₃O |

| Formula Weight | 247.34 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 14.1480(3) |

| b (Å) | 14.1720(4) |

| c (Å) | 27.6701(7) |

| α (°) | 90 |

| β (°) | 96.956(1) |

| γ (°) | 90 |

| Volume (ų) | 5510.3(2) |

| Z | 16 |

| Density (calculated) (Mg/m³) | 1.192 |

| Absorption Coefficient (mm⁻¹) | 0.080 |

| F(000) | 2144 |

Experimental Protocols

Synthesis of N'-(1-benzylpiperidin-4-yl)acetohydrazide [1]

-

Preparation of N'-(1-benzylpiperidin-4-ylidene)acetohydrazide: A solution of 1-(phenylmethyl)-piperidin-4-one (9.45 g, 0.05 mol) in 30 mL of ethanol was added dropwise to a solution of acetylhydrazide (3.7 g, 0.05 mol) in 30 mL of ethanol. The reaction mixture was left to stand overnight. The ethanol was then evaporated, and the resulting product was crystallized from acetone to yield N'-(1-benzylpiperidin-4-ylidene)acetohydrazide.

-

Reduction to N'-(1-benzylpiperidin-4-yl)acetohydrazide: The intermediate from the previous step was reduced to the final product. The specific reducing agent and conditions were not detailed in the provided abstract but would typically involve a hydride source such as sodium borohydride.

Crystallization and X-ray Diffraction

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an appropriate solvent. A crystal of suitable size and quality was mounted on a diffractometer. Data collection was performed at a low temperature (100 K) using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².

The workflow for a typical single-crystal X-ray diffraction experiment is depicted below.

Caption: Standard workflow for single-crystal X-ray crystallography.

Conclusion

While the explicit crystal structure of this compound remains to be determined and published, this guide provides a comprehensive overview of the synthetic considerations for this class of compounds. The detailed crystallographic analysis of the closely related N'-(1-benzylpiperidin-4-yl)acetohydrazide offers a valuable proxy, shedding light on the structural characteristics of the 1-benzylpiperidine scaffold. This information is intended to support the ongoing efforts of researchers in the rational design and synthesis of novel piperidine-based therapeutic agents. Further crystallographic studies on the title compound are warranted to fully elucidate its three-dimensional structure and inform future drug development initiatives.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Amino-1-benzylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1-benzylpiperidine-3-carboxylic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine ring is a highly privileged scaffold, appearing in a wide array of pharmaceuticals targeting various biological systems, including the central nervous system (CNS).[1] The unique trifunctional nature of this molecule—possessing a tertiary amine, a primary amine, and a carboxylic acid—imparts a complex physicochemical profile that governs its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details experimental protocols for their determination, and presents a plausible synthetic route and the broader biological context of this molecular scaffold.

Physicochemical Properties

Direct experimental data for this compound is limited in publicly accessible literature. Therefore, the following tables combine identified data with predicted values derived from closely related analogs and computational models.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | VSNCHEM |

| Molecular Weight | 234.29 g/mol | VSNCHEM |

| CAS Number | 13725-02-5 | VSNCHEM |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available. (For (S)-1-Boc-piperidine-3-carboxylic acid: 165-169 °C) | |

| Boiling Point | Predicted for methyl ester: 337.2 ± 42.0 °C | [2] |

| Density | Predicted for methyl ester: 1.131 ± 0.06 g/cm³ | [2] |

Acid-Base and Partitioning Properties

| Property | Value | Source / Note |

| pKa₁ (Carboxylic Acid) | ~2-4 (Estimated) | Based on typical α-amino acids. |

| pKa₂ (Tertiary Amine) | ~8.51 (Predicted for methyl ester) | [2] |

| pKa₃ (Primary Amine) | ~9-10 (Estimated) | Based on typical primary amines. |

| Calculated logP | Not available. | - |

| Water Solubility | Predicted to be pH-dependent. | Due to multiple ionizable groups.[3] |

Synthesis and Spectroscopic Analysis

Proposed Synthetic Workflow

A potential synthetic pathway could involve a multi-step process starting from a suitable precursor, such as a protected piperidone derivative. The key steps would likely include the introduction of the amino and carboxyl groups at the 3-position, followed by N-benzylation.

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic CH₂ around 3.5 ppm). The piperidine ring protons would appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). Exchangeable protons for the NH₂ and COOH groups would also be present.[6]

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons of the benzyl group (~127-138 ppm), the benzylic carbon (~63 ppm), and the piperidine ring carbons (~20-60 ppm). A signal for the quaternary carbon at the 3-position and the carboxylic acid carbon (>170 ppm) would also be key features.[6]

-

FT-IR: The infrared spectrum would be characterized by several key absorption bands: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), N-H stretching from the primary amine (~3300-3500 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), and C-N stretching vibrations.[7][8]

-

Mass Spectrometry: Under electrospray ionization (ESI), the compound would likely show a prominent protonated molecule [M+H]⁺ at m/z 235.3. Fragmentation patterns in MS/MS would likely involve the loss of the benzyl group, cleavage of the piperidine ring (α-cleavage), and neutral losses such as H₂O and CO₂.[9][10]

Biological and Pharmacological Context

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous drugs with a wide range of biological activities.[1][11] These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The substitution pattern on the piperidine ring is critical for determining target specificity and pharmacological effect.[1] 3-aminopiperidine derivatives, in particular, are key intermediates in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and are also explored for their potential in treating CNS disorders.[12][13]

Experimental Protocols

The following sections outline standard methodologies for the experimental determination of the key physicochemical properties of this compound.

pKa Determination by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of the carboxylic acid and amino groups.

Protocol:

-

A precisely weighed amount of the compound is dissolved in a known volume of deionized water.

-

The solution is placed in a jacketed beaker to maintain a constant temperature.

-

A calibrated pH electrode is immersed in the solution.

-

The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0) to ensure all functional groups are protonated.

-

The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

The pH of the solution is recorded after each incremental addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa values are determined from the pH at the half-equivalence points on the curve.

LogP Determination by Shake-Flask Method

The partition coefficient (LogP) between n-octanol and water is a key measure of lipophilicity.

Protocol:

-

Prepare solutions of n-octanol and water that are mutually saturated by stirring them together for 24 hours and then allowing the phases to separate.

-

A small, accurately weighed amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.

Aqueous Solubility Determination

The equilibrium shake-flask method is the gold standard for determining aqueous solubility.

Protocol:

-

An excess amount of the solid compound is added to a known volume of water (or a buffer of a specific pH) in a sealed container.

-

The resulting suspension is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered through a low-binding membrane filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

The concentration of the dissolved compound in the clear filtrate is quantified using a validated analytical method (e.g., HPLC, LC-MS).

-

This concentration represents the equilibrium solubility of the compound under the specified conditions.

Melting Point Determination

The melting point provides an indication of purity and is determined using a capillary method.

Protocol:

-

A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.[1]

-

The capillary tube is placed in a melting point apparatus.[1]

-

The sample is heated at a controlled, slow rate (e.g., 1-2 °C per minute) near the expected melting point.[11]

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures. A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.[11]

Conclusion

This compound is a compound with a complex but predictable physicochemical profile. Its multiple ionizable groups suggest a strong dependence of its properties, such as solubility and lipophilicity, on pH. While direct experimental data remains to be fully elucidated, the provided predicted values and established experimental protocols offer a robust framework for its characterization. The established importance of the 3-aminopiperidine scaffold in drug discovery underscores the value of a thorough understanding of this compound's properties for future research and development endeavors.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-AMINO-1-BENZYL-PIPERIDINE-3-CARBOXYLIC ACID METHYL ESTER CAS#: 885270-29-1 [amp.chemicalbook.com]

- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. ijrpr.com [ijrpr.com]

- 9. benchchem.com [benchchem.com]

- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ajchem-a.com [ajchem-a.com]

- 12. Buy 3-Aminopiperidine dihydrochloride | 138060-07-8 [smolecule.com]

- 13. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Stability and Reactivity of 3-Amino-1-benzylpiperidine-3-carboxylic acid

Executive Summary: This document provides a comprehensive analysis of the stability and reactivity of 3-Amino-1-benzylpiperidine-3-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may utilize this or similar scaffolds. Direct experimental data for this specific molecule is limited in publicly accessible literature. Consequently, this guide combines the available data with well-established principles of organic chemistry to infer its stability and predict its reactivity profile based on its constituent functional groups: a tertiary amine, a primary amine, and a carboxylic acid. The piperidine ring provides a stable, three-dimensional scaffold common in many pharmaceuticals.[1][2] The reactivity is dictated by the interplay of the nucleophilic amine centers and the electrophilic carboxylic acid group, offering multiple avenues for chemical modification. This guide details these potential reactions, discusses stability considerations, and provides theoretical and analogous experimental frameworks.

Physicochemical Properties

Quantitative data for this compound is sparse. The following table summarizes the available information, primarily from safety data sheets (SDS). For context, properties of a related, uncarboxylated compound, (R)-3-Amino-1-benzylpiperidine, are also included.

| Property | This compound | (R)-3-Amino-1-benzylpiperidine (for comparison) |

| CAS Number | 13725-02-5 | 168466-84-0 |

| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₂H₁₈N₂ |

| Molecular Weight | 234.29 g/mol | 190.28 g/mol [3] |

| Boiling Point | 385.7°C at 760 mmHg | Not Available |

| Flash Point | 187°C | Not Applicable |

| Density | 1.207 g/cm³ | Not Available |

| Vapour Pressure | 1.23E-06 mmHg at 25°C | Not Available |

| Solubility | No data available | Not Available |

| Physical State | No data available | Solid |

Stability Profile

2.1. Piperidine Ring Stability The piperidine ring is a saturated heterocycle and is generally stable.[4] It is not susceptible to oxidation under mild conditions and is stable in both acidic and basic media, though the nitrogen atom will be protonated in acid, forming a piperidinium salt.[4] This salt formation can enhance stability in acidic solutions.[4] The ring prefers a chair conformation, which minimizes steric strain.[5] Studies on piperine, which contains a piperidine ring, show that the ring itself contributes to the overall chemical stability of the molecule.[6]

2.2. Functional Group Stability

-

Tertiary Amine (N-benzyl): The N-benzyl group is stable under most conditions but can be cleaved via catalytic hydrogenation (hydrogenolysis), which reduces the tertiary amine to a secondary amine (piperidine) and toluene.

-

α-Amino Acid Moiety: The geminal amino and carboxyl groups at the C3 position introduce potential instability under certain conditions.

-

Decarboxylation: α-Amino acids can undergo decarboxylation (loss of CO₂) upon heating, often catalyzed by aldehydes or ketones.[7] Non-enzymatic methods for decarboxylation also include UV irradiation or thermolysis in high-boiling solvents.[7][8] Modern synthetic methods can achieve decarboxylation under milder conditions using photoredox catalysis.[9][10] Therefore, elevated temperatures should be avoided during storage and handling to prevent degradation.

-

Oxidative Degradation: The primary amine is susceptible to oxidation. Strong oxidizing agents can lead to complex degradation pathways.[4]

-

2.3. Storage and Handling Based on the inferred stability, the compound should be stored in a cool, dry, well-ventilated place in a tightly sealed container. Avoid exposure to high temperatures to minimize the risk of decarboxylation.

Reactivity Profile

The molecule possesses three key functional groups that dictate its reactivity: the nucleophilic primary amine, the nucleophilic/basic tertiary amine, and the electrophilic carboxylic acid.

3.1. Reactions at the Amine Groups (Nucleophilic Reactivity)

Both the primary (C3-NH₂) and tertiary (N1-benzyl) amines have lone pairs of electrons, making them nucleophilic and basic.[11][12] The primary amine is generally a stronger nucleophile than the tertiary amine in many contexts, especially where steric hindrance is a factor.[13]

-

Alkylation: The primary amine can react with alkyl halides via an Sₙ2 mechanism to form secondary amines.[14] Further alkylation can lead to tertiary amines and ultimately quaternary ammonium salts. The tertiary piperidine nitrogen can also be alkylated to form a quaternary ammonium salt.[15]

-

Acylation: The primary amine will readily react with acyl chlorides and acid anhydrides to form amides.[12][16] This is a common reaction for protecting the amino group or for building larger molecular structures. The tertiary amine does not react with these reagents.

-

Reaction with Carbonyls: The primary amine can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination).[14]

-

Reaction with Sulfonyl Chlorides: Primary amines react with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form stable sulfonamides.[16] This is the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[14]

Figure 1. Predicted reactivity of the amine functionalities.

3.2. Reactions at the Carboxylic Acid Group (Electrophilic Reactivity)

The carboxylic acid group is generally less reactive towards nucleophilic acyl substitution than its derivatives (like acid chlorides or esters) because the hydroxyl group is a poor leaving group.[17] Reactions often require activation.[18]

-

Esterification: In the presence of an acid catalyst and an alcohol, the compound can undergo Fischer esterification to form the corresponding ester.[17]

-

Amide Formation: Direct reaction with an amine is difficult as it results in an acid-base reaction forming a salt.[18] However, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC), the carboxylic acid can be activated to react with primary or secondary amines to form amides.[19]

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[18]

-

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acid chloride, which can then be used in a variety of subsequent reactions.[17]

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynce.com [biosynce.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Dual catalytic decarboxylative allylations of α-amino acids and their divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. Amine Reactivity [www2.chemistry.msu.edu]

- 15. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 16. Amine Reactivity [www2.chemistry.msu.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. jackwestin.com [jackwestin.com]

- 19. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-Amino-1-benzylpiperidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide details a proposed enantioselective synthesis of (R)-3-Amino-1-benzylpiperidine-3-carboxylic acid, a chiral quaternary α-amino acid derivative. Quaternary amino acids are of significant interest in medicinal chemistry due to their ability to introduce conformational constraints into peptides, potentially enhancing their biological activity and stability[1][2]. The synthetic strategy outlined herein is based on established methodologies for the asymmetric synthesis of quaternary amino acids, primarily focusing on the catalytic enantioselective Strecker reaction.

Overall Synthetic Strategy

The proposed synthesis commences with the commercially available N-benzyl-3-piperidone. This precursor is converted to a ketimine, which then undergoes a highly enantioselective addition of a cyanide source, catalyzed by a chiral catalyst. The resulting α-aminonitrile is subsequently hydrolyzed to afford the target compound, (R)-3-Amino-1-benzylpiperidine-3-carboxylic acid. This approach is attractive due to its potential for high enantioselectivity and the use of catalytic methods[1][3].

Caption: Proposed synthetic workflow for (R)-3-Amino-1-benzylpiperidine-3-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of the Ketimine Intermediate

The initial step involves the formation of a ketimine from N-benzyl-3-piperidone. This reaction is typically carried out using a suitable amine source in the presence of a Lewis acid catalyst to facilitate the condensation.

Protocol:

-

To a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous toluene (0.5 M), add the amine source (e.g., ammonia or a primary amine that can be subsequently removed, 1.2 eq).

-

Add titanium(IV) ethoxide (Ti(OEt)4, 1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketimine, which can be used in the next step without further purification.

Step 2: Enantioselective Strecker Reaction

This is the key stereochemistry-determining step. A chiral catalyst is employed to control the facial selectivity of the cyanide addition to the ketimine. Chiral Schiff base catalysts have been shown to be effective for this transformation[1].

Caption: Catalytic cycle for the enantioselective Strecker reaction.

Protocol:

-

In a flame-dried, argon-purged flask, dissolve the chiral catalyst (e.g., a Schiff base catalyst, 2 mol%) in anhydrous toluene at -78 °C.

-

Add a solution of the crude ketimine intermediate (1.0 eq) in toluene.

-

Slowly add hydrogen cyanide (HCN, 1.25 eq) as a solution in toluene over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 24-48 hours. Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude α-aminonitrile by column chromatography on silica gel.

Step 3: Hydrolysis of the α-Aminonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve the purified α-aminonitrile (1.0 eq) in concentrated hydrochloric acid (6 M).

-

Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours.

-

Monitor the reaction by LC-MS until the starting material is fully consumed.

-

Cool the reaction mixture to room temperature and wash with dichloromethane to remove any non-polar impurities.

-

Adjust the pH of the aqueous layer to neutral (pH ~7) with a suitable base (e.g., NaOH or an ion-exchange resin).

-

The product may precipitate at its isoelectric point. If so, collect the solid by filtration. Otherwise, lyophilize the aqueous solution to obtain the crude product.

-

Further purification can be achieved by recrystallization or preparative HPLC.

Quantitative Data Summary

The following tables summarize expected quantitative data based on analogous reactions reported in the literature. The enantiomeric excess (e.e.) is a critical parameter for the key enantioselective step.

Table 1: Expected Yields for the Synthetic Steps

| Step | Reaction | Expected Yield (%) |

| 1 | Ketimine Formation | 85 - 95 |

| 2 | Enantioselective Strecker Reaction | 70 - 90 |

| 3 | Hydrolysis to Carboxylic Acid | 80 - 95 |

Table 2: Expected Enantioselectivity for the Strecker Reaction

| Chiral Catalyst Type | Solvent | Temperature (°C) | Expected e.e. (%) |

| Schiff Base[1] | Toluene | -78 | 90 - 95 |

| Phase-Transfer Catalyst[3] | Dichloromethane/Water | 0 - 25 | 85 - 92 |

Conclusion

The proposed synthetic route provides a viable and efficient pathway for the enantioselective synthesis of (R)-3-Amino-1-benzylpiperidine-3-carboxylic acid. The key to this synthesis is the highly enantioselective Strecker reaction, which establishes the crucial quaternary stereocenter. The methodologies are based on well-established and robust chemical transformations, making this approach suitable for laboratory-scale synthesis and potentially adaptable for larger-scale production for drug development purposes. Further optimization of reaction conditions, particularly for the catalytic enantioselective step, may lead to even higher yields and enantioselectivities.

References

Synthesis of 3-Aminopiperidine Derivatives from L-Glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a robust and well-documented method for the synthesis of enantiomerically pure 3-aminopiperidine derivatives, utilizing the readily available chiral precursor, L-glutamic acid. The 3-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceutical agents. This document offers detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in the practical application of this methodology.

Core Synthetic Strategy

The primary synthetic route is a five-step linear sequence starting from L-glutamic acid, as detailed by Khom et al.[1]. This pathway involves:

-

Esterification: Protection of both carboxylic acid functionalities of L-glutamic acid as methyl esters.

-

N-Protection: Introduction of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality.

-

Reduction: Reduction of the diester to a diol using a mild reducing agent.

-

Activation: Conversion of the terminal hydroxyl groups into good leaving groups, typically tosylates.

-

Cyclization: Intramolecular cyclization via reaction with a primary amine to furnish the desired 3-aminopiperidine derivative.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis of 3-aminopiperidine derivatives from L-glutamic acid.

Table 1: Yields of Intermediates in the Synthesis of the Ditosylate Precursor

| Step No. | Intermediate Product | Reagents and Conditions | Yield (%) |

| 1 | (S)-Dimethyl 2-aminopentanedioate hydrochloride | Thionyl chloride, Methanol, 0 °C to RT, 12 h | Quantitative |

| 2 | (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate | (Boc)₂O, Triethylamine, DMAP (cat.), CH₂Cl₂, 0 °C to RT, 6 h | 92 |

| 3 | (S)-tert-Butyl (1,5-dihydroxy-pentan-2-yl)carbamate | Sodium borohydride, Calcium chloride, THF/Methanol, 0 °C to RT, 6 h | 85 |

| 4 | (S)-(2-(tert-butoxycarbonylamino)pentane-1,5-diyl) bis(4-methylbenzenesulfonate) | p-Toluenesulfonyl chloride, Triethylamine, DMAP, CH₂Cl₂, RT, 1 h | Quantitative |

Table 2: Yields of N-Substituted (S)-tert-Butyl (piperidin-3-yl)carbamate Derivatives via Cyclization

| Amine Substrate | Product | Yield (%) |

| Cyclohexylamine | (S)-tert-Butyl (1-cyclohexylpiperidin-3-yl)carbamate | 74 |

| Benzylamine | (S)-tert-Butyl (1-benzylpiperidin-3-yl)carbamate | 68 |

| n-Butylamine | (S)-tert-Butyl (1-butylpiperidin-3-yl)carbamate | 78 |

| Isopropylamine | (S)-tert-Butyl (1-isopropylpiperidin-3-yl)carbamate | 65 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.[1]

Step 1: Synthesis of (S)-Dimethyl 2-aminopentanedioate hydrochloride

To a stirred solution of L-glutamic acid (7.5 g, 51.0 mmol) in methanol (110 mL) at 0°C, thionyl chloride (5.6 mL, 76.5 mmol) was added dropwise. After the addition was complete, the ice bath was removed, and the reaction was stirred at room temperature for 12 hours. Upon completion of the reaction, as monitored by TLC, the solvent was removed under reduced pressure to yield the crude product as a pale yellow viscous oil in quantitative yield. This crude product was used in the next step without further purification.

Step 2: Synthesis of (S)-Dimethyl 2-(tert-butoxycarbonylamino)pentanedioate

To a stirred solution of the crude (S)-dimethyl 2-aminopentanedioate hydrochloride (10 g, 57 mmol) in dichloromethane (120 mL) at 0°C, triethylamine (32 mL, 228 mmol), di-tert-butyl dicarbonate ((Boc)₂O, 19.5 mL, 85.5 mmol), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv., 0.7 g) were added. The reaction mixture was then stirred at room temperature for 6 hours. The reaction was quenched with distilled water (50 mL), and the product was extracted with dichloromethane (3 x 50 mL). The combined organic layers were washed with 10% aqueous sodium bicarbonate solution (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the N-Boc protected diester in 92% yield.[1]

Step 3: Synthesis of (S)-tert-Butyl (1,5-dihydroxypentan-2-yl)carbamate

To a stirred solution of (S)-dimethyl 2-(tert-butoxycarbonylamino)pentanedioate (10 g, 36.3 mmol) in a 1:1 mixture of THF and methanol (100 mL) at 0°C, calcium chloride (8.0 g, 72.6 mmol) was added, followed by the portion-wise addition of sodium borohydride (5.5 g, 145.2 mmol). The reaction mixture was stirred at room temperature for 6 hours. After completion of the reaction, the mixture was quenched with 1N HCl at 0°C and then extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the diol in 85% yield.

Step 4: Synthesis of (S)-(2-(tert-butoxycarbonylamino)pentane-1,5-diyl) bis(4-methylbenzenesulfonate)

To a stirred solution of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate (3.0 g, 11.41 mmol) in dichloromethane (50 mL) at room temperature, triethylamine (4.8 mL, 34.24 mmol), p-toluenesulfonyl chloride (3.9 g, 20.55 mmol), and DMAP (0.5 equiv., 0.42 g) were added. The reaction mixture was stirred for 1 hour. Upon completion, the reaction was quenched with 20% aqueous sodium bicarbonate (20 mL) and extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the ditosylate in quantitative yield, which was used immediately in the next step.[1]

Step 5: General Procedure for the Synthesis of N-Substituted (S)-tert-Butyl (piperidin-3-yl)carbamate Derivatives

To a solution of the crude (S)-(2-(tert-butoxycarbonylamino)pentane-1,5-diyl) bis(4-methylbenzenesulfonate) (1.0 mmol) in acetonitrile (20 mL), the respective primary amine (15.0 mmol) was added, and the reaction mixture was refluxed for 12 hours. After completion of the reaction, the solvent was evaporated, and the residue was quenched with saturated aqueous ammonium chloride solution (5 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.

Visualizing the Synthesis

The following diagrams illustrate the overall workflow and the detailed synthetic pathway.

Caption: Overall synthetic workflow from L-glutamic acid.

Caption: Detailed synthetic pathway and key intermediates.

Concluding Remarks

The synthesis of 3-aminopiperidine derivatives from L-glutamic acid presented herein is a reliable and scalable method for accessing these valuable building blocks. The use of a readily available and inexpensive chiral starting material, coupled with generally high-yielding steps, makes this an attractive route for both academic research and industrial drug development. The Boc-protected 3-aminopiperidine core allows for further synthetic manipulations, providing access to a wide array of derivatives for structure-activity relationship studies. While this guide focuses on a well-established five-step chemical synthesis, it is worth noting that biocatalytic approaches for the synthesis of chiral amines are also gaining prominence and may offer alternative, greener routes.[2]

References

Methodological & Application

Application Notes & Protocols: Incorporation of 3-Amino-1-benzylpiperidine-3-carboxylic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of conformationally constrained amino acids, with a specific focus on the conceptual application of 3-Amino-1-benzylpiperidine-3-carboxylic acid in peptide synthesis. The incorporation of such unnatural amino acids is a powerful strategy in drug design to enhance the therapeutic properties of peptides, including increased stability, improved potency, and novel functionalities.[1]

The introduction of non-proteinogenic amino acids can significantly alter the chemical and biological characteristics of a peptide.[1] These modifications can range from simple changes to confer resistance to enzymatic degradation to the incorporation of complex residues that induce specific secondary structures.[1][2] The successful synthesis of peptides containing these unique residues depends on the careful selection of synthetic strategies, including appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural amino acid.[1]

Key Considerations for Incorporating Constrained Amino Acids

The unique structure of constrained amino acids like this compound presents specific challenges and considerations in solid-phase peptide synthesis (SPPS).

| Consideration | Description | Potential Challenges & Solutions |

| Steric Hindrance | The bulky piperidine ring and benzyl group can impede coupling reactions. | Use of more potent coupling reagents (e.g., HATU, HCTU), extended coupling times, and monitoring reaction completion with tests suitable for secondary amines (if applicable).[1] |

| Protecting Groups | The α-amino group requires a suitable protecting group (e.g., Fmoc or Boc) that is compatible with the overall synthesis strategy. | Standard Fmoc or Boc protection strategies are generally applicable, but their removal and subsequent coupling may be slower due to steric bulk.[3][4] |

| Solubility | The modified amino acid and the growing peptide chain may have altered solubility properties. | Optimization of solvent systems (e.g., DMF, NMP, or mixtures) may be necessary to ensure efficient coupling. |

| Conformational Effects | The rigid structure of the amino acid is intended to induce a specific conformation in the peptide. | The choice of adjacent amino acids and the overall peptide sequence should be considered to maximize the desired conformational outcome.[5][6] |

| Racemization | As with many amino acids, there is a risk of racemization during activation and coupling. | Use of coupling reagents known to suppress racemization (e.g., those forming OAt or Oxyma esters) is recommended. |

Experimental Protocols

The following is a generalized protocol for the incorporation of a conformationally constrained amino acid, such as this compound, into a peptide sequence using manual or automated Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle for Unnatural Amino Acid Incorporation

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected unnatural amino acid.

1. Resin Preparation and Swelling: a. Place the desired amount of a suitable resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[1] c. Drain the DMF.

2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin.[1] b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Unnatural Amino Acid Coupling: a. In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected this compound and a suitable coupling reagent (e.g., HATU, HCTU) in DMF. b. Add 6-10 equivalents of a base, such as N,N-diisopropylethylamine (DIPEA). c. Pre-activate the mixture for 5-10 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the mixture for 2-12 hours. The extended coupling time is recommended due to potential steric hindrance. f. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test for primary amines, or bromophenol blue test for secondary amines if the N-terminus is N-methylated). A negative test indicates a complete reaction.

4. Capping (Optional but Recommended): a. If the coupling is incomplete, cap any unreacted amino groups to prevent the formation of deletion sequences. b. Treat the resin with an acetylating agent, such as a solution of acetic anhydride and DIPEA in DMF. c. Wash the resin with DMF.

5. Final Washing: a. Wash the resin thoroughly with DMF and then with dichloromethane (DCM) to prepare for the next cycle.

6. Peptide Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.[1] b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5). c. Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. d. Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. e. Dry the crude peptide and purify by reverse-phase HPLC.

Visualizations

Workflow for Unnatural Amino Acid Incorporation in SPPS

Caption: General workflow for the incorporation of an unnatural amino acid using Fmoc-based solid-phase peptide synthesis.

Conceptual Role of a Constrained Amino Acid in Peptide Structure

Caption: A diagram illustrating how a constrained amino acid can induce a specific secondary structure, such as a β-turn, in a peptide chain.

References

- 1. benchchem.com [benchchem.com]

- 2. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 3. peptide.com [peptide.com]

- 4. Overview of Custom Peptide Synthesis [peptide2.com]

- 5. mdpi.com [mdpi.com]

- 6. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Amino-1-benzylpiperidine-3-carboxylic Acid as a Constrained Amino Acid Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptidomimetics and drug discovery, the use of constrained amino acid analogs is a key strategy to enhance the therapeutic potential of peptides. These analogs introduce conformational rigidity, which can lead to improved metabolic stability, receptor selectivity, and binding affinity. 3-Amino-1-benzylpiperidine-3-carboxylic acid is a synthetic amino acid that incorporates a piperidine ring into its structure, thereby restricting the torsional angles of the peptide backbone. This application note provides an overview of its potential applications, protocols for its incorporation into peptides, and methods for characterization.

Physicochemical Properties and Structural Data

While detailed experimental data for this compound is not extensively available in public literature, its structure suggests several key properties. The benzyl group on the piperidine nitrogen adds hydrophobicity and potential for aromatic interactions. The piperidine ring itself introduces a chair or boat conformation, significantly limiting the conformational freedom of the peptide chain.

| Property | Value/Information |

| IUPAC Name | This compound |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| Structure | A piperidine ring with an amino group and a carboxylic acid group at the 3-position, and a benzyl group at the 1-position. |

| Stereochemistry | The C3 carbon is a chiral center, allowing for (R) and (S) enantiomers. The specific stereoisomer used will be critical for biological activity. |

| Predicted Properties | Increased proteolytic resistance due to the non-natural backbone structure. Potential to induce specific secondary structures, such as β-turns, in peptides. |

Applications in Peptide and Drug Development

The incorporation of this compound into peptide sequences can be advantageous for several reasons:

-

Enhanced Stability: The piperidine ring protects the adjacent peptide bonds from enzymatic degradation, potentially increasing the in vivo half-life of the peptide therapeutic.

-

Conformational Rigidity: By locking the backbone into a more defined conformation, this analog can help to pre-organize the peptide into a bioactive conformation, leading to higher binding affinity for its target.

-

Improved Selectivity: A more rigid peptide may exhibit higher selectivity for a specific receptor subtype, reducing off-target effects.

-

Scaffold for Peptidomimetics: This constrained amino acid can serve as a scaffold to mimic secondary structures like β-turns, which are often involved in molecular recognition events.

Experimental Protocols

The incorporation of this compound into peptides is best achieved through solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy.

Protocol 1: Synthesis of N-Fmoc-3-amino-1-benzylpiperidine-3-carboxylic Acid

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of the Fmoc-protected amino acid analog.

Materials:

-

This compound (racemic or desired enantiomer)

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

-

Sodium bicarbonate or other suitable base

-

Dioxane and water

-

Ethyl acetate

-

Hexane

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in a 10% aqueous solution of sodium bicarbonate in a round-bottom flask.

-

In a separate flask, dissolve Fmoc-OSu or Fmoc-Cl in dioxane.

-

Slowly add the Fmoc reagent solution to the amino acid solution at 0°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-